N-(4-methoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide
Description
N-(4-methoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a structurally complex heterocyclic compound featuring a tricyclic core system (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]tridecatriene), a prop-2-en-1-yl substituent, and a sulfanyl-linked acetamide group.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-3-12-25-21(27)19-16-6-4-5-7-17(16)30-20(19)24-22(25)29-13-18(26)23-14-8-10-15(28-2)11-9-14/h3,8-11H,1,4-7,12-13H2,2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCQBBFSEOFONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activity, including case studies and research findings.
Synthesis and Structural Characterization
The compound was synthesized through a multi-step reaction involving the formation of an intermediate chalcone followed by nucleophilic substitution with N-(4-methoxyphenyl)-2-chloroacetamide. The structural integrity was confirmed using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with single-crystal X-ray diffraction analysis. Notably, the compound exhibits an E-configuration at the double bond and features a thiazole ring which is significant for its biological properties .
Anticancer Properties
Research has indicated that derivatives of compounds similar to this compound exhibit promising anticancer activities. For instance, studies on related thiazole derivatives have shown potent antiproliferative effects against melanoma and prostate cancer cell lines, with IC50 values in the nanomolar range .
The proposed mechanism for the anticancer activity involves inhibition of tubulin polymerization, which is critical for cell division. This action disrupts the mitotic spindle formation leading to cell cycle arrest in cancer cells . Additionally, some compounds have been reported to act as alkylating agents on DNA, causing N7 methylation which further contributes to their cytotoxic effects against resistant cancer types .
Case Studies
-
In Vitro Studies : In vitro assays demonstrated that compounds related to this compound significantly inhibited the growth of various cancer cell lines including Mia PaCa-2 and PANC-1 cells.
These results highlight the potential of this compound class as therapeutic agents against pancreatic and colorectal cancers.
Compound Cell Line IC50 (µM) 1 Mia PaCa-2 0.25 2 PANC-1 0.15 3 RKO 0.30 - Animal Studies : Animal models have also been employed to assess the efficacy of these compounds in vivo. Compounds showed significant tumor regression in xenograft models of human cancers when administered at specific dosages.
Comparison with Similar Compounds
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Structure: Features a simpler sulfanyl-acetamide backbone with an aminophenyl substituent (Fig. 1 in ).
- Bioactivity: Synthesized for antimicrobial applications, leveraging the amide group’s role in drug design.
- Crystallography : Analyzed using SHELX software, revealing intermolecular N–H···O and C–H···O hydrogen bonds critical for stability .
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide
- Structure : Contains a sulfonamido group instead of a sulfanyl linkage, increasing polarity and hydrogen-bonding capacity.
- Crystallography : Stabilized by intramolecular C–H···O interactions and intermolecular N–H···O bonds, as reported in single-crystal X-ray studies .
Thiadiazatricyclic Analogues
- Conformational rigidity , enhancing target selectivity.
- Electron-deficient cores, enabling interactions with enzymes like kinases or proteases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
